molecular formula C6H7N3 B2411275 6-Methyl-1H-imidazo[1,2-b]pyrazole CAS No. 42351-84-8

6-Methyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B2411275
CAS RN: 42351-84-8
M. Wt: 121.143
InChI Key: YEJHFPBTDBQKNS-UHFFFAOYSA-N
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Description

6-Methyl-1H-imidazo[1,2-b]pyrazole is a chemical compound with the CAS Number: 42351-84-8 . It has a molecular weight of 121.14 . The IUPAC name for this compound is 6-methyl-1H-imidazo[1,2-b]pyrazole . It is a solid substance .


Synthesis Analysis

The synthesis of 6-Methyl-1H-imidazo[1,2-b]pyrazole involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of 6-Methyl-1H-imidazo[1,2-b]pyrazole is represented by the InChI Code: 1S/C6H7N3/c1-5-4-6-7-2-3-9(6)8-5/h2-4,7H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 6-Methyl-1H-imidazo[1,2-b]pyrazole include selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Physical And Chemical Properties Analysis

6-Methyl-1H-imidazo[1,2-b]pyrazole is a solid substance . It has a molecular weight of 121.14 .

Scientific Research Applications

Therapeutic Potential

Research has explored the therapeutic potential of 6-Methyl-1H-imidazo[1,2-b]pyrazole and related compounds. While specific applications may vary, this scaffold holds promise in drug discovery and development. Further investigations are needed to uncover its full therapeutic range .

Selective Functionalization

The 1H-imidazo[1,2-b]pyrazole scaffold allows for selective functionalization. Researchers have employed Br/Mg-exchange, regioselective magnesiations, and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles. These synthetic strategies enable the preparation of diverse derivatives for further studies .

properties

IUPAC Name

6-methyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-5-4-6-7-2-3-9(6)8-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBWCTIOVJKGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-imidazo[1,2-b]pyrazole

Synthesis routes and methods

Procedure details

The resultant (A) was heated in a mixture of 200 ml of ethanol and 80 ml of a 20% aqueous solution of sulfuric acid under reflux for 5 hours. After cooling, excess solid sodium carbonate was added thereto. The resulting mixture was filtered, and the solvent was removed from the filtrate. The thus obtained residue was recrystallized to provide 1.4 g of 6-methylimidazo[1,2-b]pyrazole. Yield was 41%.
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